Cas no 6457-48-3 (1-(piperidin-4-yl)ethan-1-ol)
1-(piperidin-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(Piperidin-4-yl)ethanol
- 1-(4-Piperidyl)ethanol
- 1-(4-Piperidinyl)ethanol
- 1-Piperidin-4-ylethanol
- 1-Piperidin-4-ylethanol trifluoroacetate
- 4-Piperidinemethanol, a-methyl-
- (+-)-1-(4-Piperidinyl)ethanol
- 1-(4-piperidinyl)ethanol(SALTDATA: HBr)
- 1-(piperidin-4-yl)ethan-1-ol
- 1-Piperidine-4-ylethanol
- 4-(1-hydroxyethyl)piperidine
- 4-hydroxyethylpiperidine
- NSC 360205
- NSC360205
- piperidin-4-ylethanol
- (piperidin-4-yl)ethanol
- 1-piperidin-4-yl-ethanol
- 1-Piperidin-4-yl ethanol
- 4-(a-hydroxyethyl)piperidine
- 1-(4-piperidyl)-1-ethanol
- 4-(1'-hydroxyethyl)-piperidine
- NDJKRLGXVKYIGQ-UHFFFAOYSA-N
- (+/-)-1-(4-piperidinyl)ethanol
- STK503338
- SCHEMBL28280
- 6457-48-3
- F8880-7650
- Z995042164
- MFCD00120611
- AC1242
- ALBB-005306
- SY033362
- DTXSID60320478
- SB45022
- CS-0213296
- NSC-360205
- BS-13121
- SB41607
- DA-04045
- EN300-64865
- AKOS016344037
- AKOS000321267
-
- MDL: MFCD00120611
- Inchi: 1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3
- InChI Key: NDJKRLGXVKYIGQ-UHFFFAOYSA-N
- SMILES: OC(C)C1CCNCC1
Computed Properties
- Exact Mass: 129.11500
- Monoisotopic Mass: 129.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 79
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 32.299
Experimental Properties
- Density: 0.952±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 208.8±13.0 ºC (760 Torr),
- Flash Point: 84.1±10.5 ºC,
- Refractive Index: 1.46
- Solubility: Soluble (245 g/l) (25 º C),
- PSA: 32.26000
- LogP: 0.69560
1-(piperidin-4-yl)ethan-1-ol Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(piperidin-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850860-1g |
1-(4-Piperidyl)ethanol |
6457-48-3 | 95% | 1g |
1,625.40 | 2021-05-17 | |
| Chemenu | CM181075-5g |
1-(Piperidin-4-yl)ethanol |
6457-48-3 | 95% | 5g |
$569 | 2021-08-05 | |
| TRC | P481940-25mg |
1-(4-Piperidinyl)ethanol |
6457-48-3 | 25mg |
$ 167.00 | 2023-04-16 | ||
| TRC | P481940-100mg |
1-(4-Piperidinyl)ethanol |
6457-48-3 | 100mg |
$ 557.00 | 2023-04-16 | ||
| TRC | P481940-500mg |
1-(4-Piperidinyl)ethanol |
6457-48-3 | 500mg |
$ 1016.00 | 2023-04-16 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P26820-1g |
1-(Piperidin-4-yl)ethanol |
6457-48-3 | 95% | 1g |
¥2719.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P26820-250mg |
1-(Piperidin-4-yl)ethanol |
6457-48-3 | 95% | 250mg |
¥1069.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P26820-5g |
1-(Piperidin-4-yl)ethanol |
6457-48-3 | 95% | 5g |
¥8559.0 | 2024-07-18 | |
| Alichem | A129005549-1g |
1-(Piperidin-4-yl)ethanol |
6457-48-3 | 95% | 1g |
$161.12 | 2023-09-01 | |
| Alichem | A129005549-5g |
1-(Piperidin-4-yl)ethanol |
6457-48-3 | 95% | 5g |
$499.80 | 2023-09-01 |
1-(piperidin-4-yl)ethan-1-ol Suppliers
1-(piperidin-4-yl)ethan-1-ol Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-(piperidin-4-yl)ethan-1-ol
Comprehensive Guide to 1-(Piperidin-4-yl)ethan-1-ol (CAS No. 6457-48-3): Properties, Applications, and Market Insights
1-(Piperidin-4-yl)ethan-1-ol (CAS No. 6457-48-3) is a versatile organic compound with a piperidine backbone and a hydroxyl-substituted ethyl group. This structural feature makes it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and specialty chemical applications. The compound's molecular formula is C7H15NO, with a molecular weight of 129.20 g/mol, and it typically appears as a colorless to pale yellow liquid at room temperature.
The growing interest in piperidine derivatives like 1-(Piperidin-4-yl)ethan-1-ol stems from their importance in drug discovery. Recent trends in AI-assisted drug design and computational chemistry have highlighted the potential of such building blocks for developing novel therapeutics. Researchers frequently search for "piperidine-based drug intermediates" and "CAS 6457-48-3 applications," reflecting the compound's relevance in modern medicinal chemistry.
From a chemical properties perspective, 1-(Piperidin-4-yl)ethan-1-ol demonstrates moderate water solubility due to its hydroxyl group, while the piperidine ring contributes to its basic character (pKa ~10.5). These properties make it suitable for various synthetic transformations, particularly in the preparation of pharmaceutical ingredients and bioactive molecules. The compound's stability under normal conditions and compatibility with common organic solvents enhance its utility in laboratory and industrial settings.
In pharmaceutical applications, 1-(Piperidin-4-yl)ethan-1-ol serves as a precursor for numerous drug candidates. The piperidine moiety is particularly valuable in CNS-targeting medications, with search queries like "piperidine in neurological drugs" gaining traction. Current research explores its potential in developing treatments for neurodegenerative disorders, pain management, and psychiatric conditions, aligning with growing public interest in mental health pharmaceuticals and neurological therapeutics.
The compound's role extends beyond pharmaceuticals into agrochemical research, where it contributes to the development of novel pesticides and herbicides. This application has become increasingly relevant with rising global concerns about sustainable agriculture and crop protection. Manufacturers and researchers often search for "piperidine derivatives in agriculture" and "6457-48-3 synthesis methods," indicating strong market interest in these applications.
Market analysis reveals steady growth in demand for 1-(Piperidin-4-yl)ethan-1-ol, particularly from the Asia-Pacific region where pharmaceutical production is expanding rapidly. Industry reports tracking "specialty chemical market trends" and "pharmaceutical intermediates growth" consistently highlight the importance of such building blocks. The compound's commercial availability from multiple global suppliers ensures stable supply chains for research institutions and manufacturing facilities.
From a synthetic chemistry perspective, 1-(Piperidin-4-yl)ethan-1-ol offers multiple modification sites that enable diverse chemical transformations. The hydroxyl group can undergo typical alcohol reactions (esterification, oxidation, etc.), while the piperidine nitrogen can participate in alkylation or acylation reactions. This versatility explains frequent searches for "6457-48-3 chemical reactions" and "piperidine alcohol derivatives" among synthetic chemists.
Quality control and analytical characterization of 1-(Piperidin-4-yl)ethan-1-ol typically involve techniques like GC-MS, HPLC, and NMR spectroscopy. These methods verify the compound's purity, which is crucial for pharmaceutical applications where stringent "chemical purity standards" apply. Recent advancements in analytical chemistry techniques have improved detection limits and accuracy for such analyses.
Environmental and safety considerations for 1-(Piperidin-4-yl)ethan-1-ol follow standard laboratory chemical handling protocols. While not classified as hazardous under normal conditions, proper ventilation and personal protective equipment are recommended during handling. This aligns with growing industry focus on "green chemistry principles" and "laboratory safety best practices," topics that generate significant search volume among professionals.
Future research directions for 1-(Piperidin-4-yl)ethan-1-ol include exploring its potential in catalysis and material science applications. The compound's structural features may enable its use as a ligand in asymmetric synthesis or as a building block for functional materials. These emerging applications correspond with increasing searches for "piperidine in advanced materials" and "heterocyclic compounds in catalysis."
In conclusion, 1-(Piperidin-4-yl)ethan-1-ol (CAS No. 6457-48-3) represents an important chemical intermediate with wide-ranging applications in pharmaceuticals, agrochemicals, and specialty chemistry. Its structural versatility, commercial availability, and relevance to current research trends ensure its continued importance in scientific and industrial contexts. The compound's alignment with drug discovery innovations and sustainable chemistry initiatives positions it as a valuable tool for addressing contemporary scientific challenges.
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